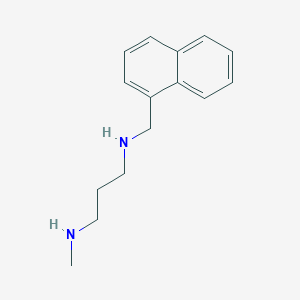
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine, commonly known as DMAP, is a widely used organic compound in scientific research. It is a tertiary amine that is commonly used as a catalyst in organic synthesis reactions. DMAP has a unique structure that makes it an effective catalyst in a wide range of reactions.
作用机制
The mechanism of action of DMAP as a catalyst is based on its ability to act as a nucleophilic catalyst. In this role, DMAP can activate the carbonyl group of an ester or amide, making it more susceptible to nucleophilic attack. DMAP can also act as a base, which can facilitate the formation of a leaving group.
Biochemical and physiological effects:
DMAP has no known biochemical or physiological effects. It is not used as a drug or therapeutic agent.
实验室实验的优点和局限性
DMAP has several advantages as a catalyst in organic synthesis reactions. It is highly effective, selective, and easy to use. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations. It can be toxic and must be handled with care. In addition, DMAP can be sensitive to air and moisture, which can affect its catalytic activity.
未来方向
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of complex natural products. Finally, there is interest in the development of new catalysts that are more efficient and selective than DMAP.
合成方法
DMAP can be synthesized by reacting naphthalene with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
科学研究应用
DMAP is widely used as a catalyst in organic synthesis reactions. It is particularly useful in the synthesis of esters, amides, and peptides. DMAP is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, DMAP is used in the analysis of biological samples, such as amino acids and nucleotides.
属性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
N-methyl-N//'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,16-17H,5,10-12H2,1H3 |
InChI 键 |
UEMRMBZEACOTEH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)
![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)
![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)